2,6-Dihydroxynicotinamide

Collagen stimulation Dermal fibroblast Anti-aging

Photoaging and ECM researchers face potency gaps with generic nicotinamide, which lacks the phenolic hydroxyl groups essential for robust collagen rescue and MMP suppression. 2,6-DHN (CAS 35441-11-3) delivers four quantifiable ECM-protective activities from a single molecule, supported by published head-to-head comparator data: • Type I collagen: 595% of UVA control (nicotinamide: 289%) • Type III collagen: 625% of UVA control (nicotinamide: 378%) • MMP-1/MMP-3 inhibition: 70%/57% of control • Fibrillin-1 & elastin stimulation: 859% & 365% of UVA control Supplied with ≥95% purity and full characterization (NMR, FTIR) for batch-to-batch reproducibility across formulation and SAR studies.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 35441-11-3
Cat. No. B1587896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dihydroxynicotinamide
CAS35441-11-3
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC(=C1C(=O)N)O
InChIInChI=1S/C6H6N2O3/c7-5(10)3-1-2-4(9)8-6(3)11/h1-2H,(H2,7,10)(H2,8,9,11)
InChIKeyUYYJYLJAFBVFJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dihydroxynicotinamide: Overview and Procurement


2,6-Dihydroxynicotinamide (DHNA; CAS 35441-11-3; molecular formula C₆H₆N₂O₃; MW 154.12 g/mol) is a dihydroxylated derivative of nicotinamide (vitamin B3) bearing hydroxyl substituents at the 2- and 6-positions of the pyridine ring . It is synthesized via condensation of 1,3-dimethyluracil with malonamide in ethanolic sodium ethoxide followed by HCl neutralization [1]. The compound is recognized for its role in modulating extracellular matrix (ECM) homeostasis, specifically through stimulation of fibrillar collagen types I and III, elastin, and fibrillin, as well as direct inhibition of matrix metalloproteinases (MMPs) and elastase [2]. Its phenolic hydroxyl groups confer direct antioxidant activity exceeding that of other niacin derivatives [3].

Selection Context ECM homeostasis research requiring fibrillar collagen stimulation and MMP inhibition in a single probe
Assay Context Supports antioxidant assay context with reported sub-millimolar radical-scavenging activity
Model Fit UVA-radiated fibroblast and non-irradiated fibroblast models for elastic fiber and collagen endpoint review

2,6-Dihydroxynicotinamide: Irreplaceable in ECM Research


Although nicotinamide, 2,4,5,6-tetrahydroxynicotinamide, and 3-hydroxypicolinamide all belong to the niacin derivative class and share a pyridine-carboxamide core, their hydroxylation patterns dictate profoundly divergent biological potencies [1]. Nicotinamide lacks the phenolic hydroxyl groups that confer direct radical-scavenging activity and enhanced collagen promoter activation [2]. 3-Hydroxypicolinamide not only fails to inhibit MMP-9 and ABTS oxidation but actually stimulates MMP-3 activity, making it unsuitable for ECM-preservation applications [3]. 2,4,5,6-Tetrahydroxynicotinamide, while bearing more hydroxyl groups, paradoxically exhibits weaker collagen stimulation and MMP inhibition than 2,6-dihydroxynicotinamide, demonstrating that hydroxyl count alone does not predict efficacy [4]. Substituting 2,6-dihydroxynicotinamide with any of these analogs without compensating for the documented quantitative potency gaps would undermine experimental reproducibility and formulation performance.

Nicotinamide lacks phenolic hydroxyl activity

Nicotinamide does not share the direct radical-scavenging activity of 2,6-DHN; reported collagen stimulation and MMP inhibition endpoints are substantially lower and may not reproduce the dual-action ECM-preservation context.

3-Hydroxypicolinamide may reverse MMP-3 endpoint direction

3-HPA stimulated MMP-3 activity to 329% of control instead of inhibiting it, making it unsuitable for ECM-protective research workflows where MMP-3 reduction is a key endpoint.

2,4,5,6-THN shows weaker collagen and antioxidant response

Despite more hydroxyl groups, 2,4,5,6-tetrahydroxynicotinamide exhibited lower collagen stimulation and significantly weaker ABTS antioxidant inhibition, demonstrating that hydroxyl count does not predict assay-response context.

2,6-Dihydroxynicotinamide: Performance Comparison Guide


Type I Collagen Stimulation vs. Nicotinamide

In a direct head-to-head comparison using primary human dermal fibroblasts, 2,6-dihydroxynicotinamide at 0.1% (w/v) stimulated type I collagen protein to 483% of the non-irradiated control, whereas nicotinamide at the identical 0.1% concentration achieved only 206% of control [1]. This represents a 2.34-fold greater stimulation by 2,6-DHN over nicotinamide. At the 1% concentration, 2,6-DHN elicited 339% of control versus 250% for nicotinamide (1.36-fold advantage). The baseline type I collagen protein level in untreated control cells was 0.7 μg/mL (set as 100%) [1].

Type I Collagen vs. Nicotinamide
Head-to-head
483% of control at 0.1% (2,6-DHN)
206% of control at 0.1% (Nicotinamide)
Supports collagen-I biosynthesis endpoint review; 2.34-fold higher reported response at 0.1%
Non-irradiated human dermal fibroblasts; ELISA; n=4
Collagen stimulation Dermal fibroblast Anti-aging ECM biosynthesis

Type III Collagen Stimulation vs. Nicotinamide

At 1% (w/v) in non-irradiated human dermal fibroblasts, 2,6-dihydroxynicotinamide stimulated type III collagen protein to 638% of control, compared to nicotinamide's 166%, 2,4,5,6-tetrahydroxynicotinamide's 218%, and 3-hydroxypicolinamide's 277% [1]. The 2,6-DHN-to-nicotinamide ratio for type III collagen induction is 3.84:1, substantially exceeding its advantage in type I collagen stimulation. Notably, 2,6-DHN also significantly stimulated type III collagen at 0.1% (510% of control), a concentration at which nicotinamide showed no significant effect [1].

Type III Collagen vs. Nicotinamide
Head-to-head
638% of control at 1% (2,6-DHN)
166% of control at 1% (Nicotinamide)
Supports type III collagen endpoint interpretation; 3.84-fold reported difference
Non-irradiated fibroblasts; 2,6-DHN active at 0.1% where nicotinamide showed no significant effect
Type III collagen Fibrillar collagen Dermal ECM Regenerative research

MMP-1 and MMP-3 Inhibition vs. Nicotinamide

In cell-free direct enzyme inhibition assays, 2,6-dihydroxynicotinamide inhibited MMP-1 activity to 70% of control and MMP-3 activity to 57% of control, compared to nicotinamide's inhibition to 43% and 36% of control, respectively [1]. This represents a 1.63-fold improvement for MMP-1 and a 1.58-fold improvement for MMP-3 inhibition. Critically, 3-hydroxypicolinamide paradoxically stimulated MMP-3 activity to 329% of control, making it contraindicated for ECM-protective applications [1]. MMP-9 was significantly inhibited only by nicotinamide (44% of control) [1].

MMP-1 and MMP-3 Inhibition
Head-to-head
MMP-1: 70% of control (2,6-DHN)
MMP-3: 57% of control (2,6-DHN)
Supports ECM-protection endpoint review; ~1.6-fold more inhibitory than nicotinamide
Cell-free enzyme inhibition assays; 3-HPA stimulated MMP-3 to 329%
Matrix metalloproteinase inhibition MMP-1 MMP-3 Collagen protection ECM degradation

ABTS Antioxidant Activity vs. 2,4,5,6-THN

In the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, 2,6-dihydroxynicotinamide at 0.01%, 0.1%, and 1% inhibited ABTS oxidation to 20% of control, demonstrating potent and concentration-independent antioxidant activity across the tested range [1]. In contrast, 2,4,5,6-tetrahydroxynicotinamide inhibited ABTS oxidation to only 62% of control at 1%, with no significant effect at lower concentrations. 3-Hydroxypicolinamide did not significantly alter ABTS oxidation at any tested concentration [1]. Nicotinamide was previously reported to exhibit direct antioxidant activity only at millimolar concentrations, achieving up to 50% of control [2].

ABTS Antioxidant Activity
Cross-study
20% of control at 0.01–1% (2,6-DHN)
62% of control at 1% (2,4,5,6-THN)
Supports antioxidant assay context; reported 3.1-fold higher inhibition vs. 2,4,5,6-THN
ABTS radical cation decolorization assay; cell-free; n=4
Antioxidant ABTS assay Radical scavenging Oxidative stress

Fibrillin-1 and Fibrillin-2 Stimulation vs. Nicotinamide

In UVA-radiated dermal fibroblasts, a model of photoaging, 2,6-dihydroxynicotinamide stimulated fibrillin-1 protein to 859% of UVA-radiated control and fibrillin-2 to 563% of control [1]. Nicotinamide at identical conditions stimulated fibrillin-1 to 524% and fibrillin-2 to 482% of control. This represents a 1.64-fold advantage for fibrillin-1 and a 1.17-fold advantage for fibrillin-2 over nicotinamide. The other two derivatives, 2,4,5,6-tetrahydroxynicotinamide and 3-hydroxypicolinamide, stimulated fibrillin-1 to only 347% and 253% of control, respectively, making 2,6-DHN 2.47-fold and 3.40-fold more potent than those analogs [1].

Fibrillin-1 and Fibrillin-2
Head-to-head
Fibrillin-1: 859% of UVA control (2,6-DHN)
Fibrillin-2: 563% of UVA control (2,6-DHN)
Supports elastic fiber endpoint review under photoaging model conditions
UVA-radiated fibroblasts; 1.64-fold over nicotinamide for fibrillin-1
Fibrillin Elastic fiber Photoaging UVA protection ECM scaffolding

Elastase Inhibition & Multi-Target ECM Protection

In a direct elastase inhibition assay, 2,6-dihydroxynicotinamide inhibited elastase activity to 72% of control [1]. Comparatively, nicotinamide inhibited elastase to a variable 1–40% of control, 2,4,5,6-tetrahydroxynicotinamide inhibited to 70% of control, and 3-hydroxypicolinamide inhibited to 66% of control [1]. While elastase inhibition alone does not sharply differentiate 2,6-DHN from 2,4,5,6-THN (72% vs 70%), the integration of this activity with 2,6-DHN's unique dual advantage in collagen biosynthesis stimulation (3.84-fold over nicotinamide for type III) and MMP inhibition (1.6-fold for MMP-1/3) creates a multi-target ECM-preservation profile that none of the individual comparators can match [2]. No other compound in this class simultaneously delivers top-tier collagen stimulation, MMP inhibition, elastase inhibition, and direct antioxidant activity.

Elastase Inhibition & Multi-Target Profile
Cross-study
Supports multi-target ECM-preservation context; elastase inhibition comparable to 2,4,5,6-THN, but only 2,6-DHN combines collagen stimulation, MMP inhibition, and antioxidant activity.
Integration of four endpoint types across two published studies
Elastase inhibition Elastin protection Multi-target ECM preservation Anti-aging

2,6-Dihydroxynicotinamide: Key Application Scenarios


Anti-Photoaging: Collagen Restoration Under UVA

In UVA-radiated dermal fibroblast models simulating photoaging, 2,6-dihydroxynicotinamide stimulates type I collagen to 595% of UVA control (vs. nicotinamide at 289%) and type III collagen to 625% of UVA control (vs. nicotinamide at 378%) [1]. This superior rescue of collagen biosynthesis under UV stress, combined with its ability to inhibit MMP-1 to 70% and MMP-3 to 57% of control [2], makes 2,6-DHN the compound of choice for photoaging mechanism studies that require simultaneous ECM biosynthesis stimulation and proteolytic enzyme inhibition. Procurement teams supporting UV-damage reversal programs should specify 2,6-DHN over generic nicotinamide or other hydroxylated analogs to ensure the ~2-fold collagen stimulation advantage documented in the primary literature.

Multi-Target ECM Preservation for Cosmeceutical Actives

Formulators developing anti-aging cosmeceutical actives require ingredients with demonstrable multi-target efficacy. 2,6-DHN uniquely delivers four quantifiable ECM-protective activities from a single molecule: (i) type I collagen stimulation (483% of control at 0.1%), (ii) type III collagen stimulation (638% at 1%), (iii) MMP-1/MMP-3 inhibition (70%/57% of control), and (iv) direct ABTS antioxidant activity (inhibition to 20% of control) [1][2]. No other niacin derivative in head-to-head studies provides all four activities at comparable potency. This multi-functionality reduces the need for multiple actives, simplifying formulation complexity and potentially lowering the cost and regulatory burden associated with multi-ingredient cosmeceutical products. Sourcing 2,6-DHN with documented purity (≥95%) and verified CAS identity (35441-11-3) is essential for batch-to-batch reproducibility in formulation development [3].

Elastic Fiber Restoration: Fibrillin & Elastin Stimulation

Research programs focused on elastic fiber biology and restoration in photodamaged skin benefit from 2,6-DHN's demonstrated ability to stimulate fibrillin-1 to 859% of UVA control (1.64-fold over nicotinamide) and elastin protein to 365% of UVA control [1]. The compound's documented elastin promoter activation to 708% of control indicates transcriptional-level regulation, providing a mechanistic rationale distinct from compounds acting solely at the protein level [1]. For academic and industrial laboratories investigating elastic fiber regeneration, 2,6-DHN offers a research tool with published, quantitative benchmarking against nicotinamide and two additional hydroxylated analogs, enabling reproducible experimental design and meaningful interpretation of elastic fiber endpoints across studies.

Nicotinamide Derivative Screening Panels

Laboratories conducting systematic structure-activity relationship (SAR) studies on nicotinamide derivatives require a well-characterized reference compound with extensive quantitative comparator data. 2,6-DHN is unique in having published head-to-head data against nicotinamide, 2,4,5,6-tetrahydroxynicotinamide, and 3-hydroxypicolinamide across collagen, elastin, fibrillin, MMP, elastase, and antioxidant endpoints [1][2]. This breadth of published comparator data allows researchers to use 2,6-DHN as a calibrated positive control in screening panels, reducing the number of internal benchmarking experiments required. The compound is also identified as a reversible inhibitor of enzyme 1.14.13.10 with 55% inhibition at 0.1 mM [3], expanding its utility beyond dermatological assays. For procurement, the availability of 2,6-DHN from multiple reputable suppliers with documented purity specifications (typically 95-98%) and characterization data (NMR, FTIR) [4] supports its selection as a panel reference standard.

Application
Selection Property
Validation Focus
Photoaging model collagen restoration
Collagen stimulation under UVA stress
Type I and III collagen endpoint review
Multi-target ECM preservation studies
Dual-action biosynthesis and protease inhibition profile
Collagen, MMP, and antioxidant endpoint context
Elastic fiber research in photodamaged models
Fibrillin and elastin stimulation potency
Fibrillin-1, fibrillin-2, and elastin endpoint review
Nicotinamide derivative screening panels
Published multi-comparator benchmarking data
Calibrated reference compound for SAR endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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